4-Nitrobenzoic Acid-d4 4-Nitrobenzoic Acid-d4
Brand Name: Vulcanchem
CAS No.: 171777-66-5
VCID: VC21150707
InChI: InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D
SMILES: C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]
Molecular Formula: C7H5NO4
Molecular Weight: 171.14 g/mol

4-Nitrobenzoic Acid-d4

CAS No.: 171777-66-5

Cat. No.: VC21150707

Molecular Formula: C7H5NO4

Molecular Weight: 171.14 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrobenzoic Acid-d4 - 171777-66-5

Specification

CAS No. 171777-66-5
Molecular Formula C7H5NO4
Molecular Weight 171.14 g/mol
IUPAC Name 2,3,5,6-tetradeuterio-4-nitrobenzoic acid
Standard InChI InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D
Standard InChI Key OTLNPYWUJOZPPA-RHQRLBAQSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])[N+](=O)[O-])[2H]
SMILES C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

4-Nitrobenzoic Acid-d4 (CAS: 171777-66-5) is characterized by its molecular formula C₇D₄HNO₄ and a molecular weight of 171.14 g/mol, compared to 167.12 g/mol for its non-deuterated counterpart . The deuterium atoms occupy the 2, 3, 5, and 6 positions of the aromatic ring, with the carboxyl group and nitro group maintaining their positions at the 1 and 4 positions, respectively. This strategic deuteration provides distinct spectroscopic signatures while preserving the chemical reactivity profile similar to the non-deuterated form.

Synthesis and Preparation Methods

The synthesis of 4-Nitrobenzoic Acid-d4 typically involves deuteration of the aromatic ring followed by nitration, or alternative routes starting from deuterated precursors. The following methods represent the most common approaches documented in scientific literature.

Synthetic Routes

The most common synthetic pathway involves the nitration of deuterated benzoic acid. This process follows these general steps:

  • Preparation of Deuterated Benzoic Acid: The starting material is typically benzoic acid with deuterium incorporated at the aromatic positions.

  • Nitration Reaction: The deuterated benzoic acid undergoes nitration using a mixture of nitric acid and sulfuric acid, which introduces the nitro group primarily at the para position due to the directing effect of the carboxyl group.

  • Purification: The resulting product is purified through recrystallization to obtain high-purity 4-Nitrobenzoic Acid-d4.

An alternative method involves oxidation of 4-nitrotoluene-d7, analogous to the production method of non-deuterated 4-nitrobenzoic acid . This approach may use oxygen or dichromate as oxidants to convert the methyl group to a carboxylic acid while preserving the nitro group and deuterium atoms.

Industrial Production

Industrial-scale production of 4-Nitrobenzoic Acid-d4 follows similar synthetic pathways but incorporates scaled-up processes and potentially employs catalysts to improve yield and efficiency. The industrial production process involves:

  • Bulk Nitration: Large-scale nitration of deuterated benzoic acid under controlled conditions.

  • Optimized Reaction Parameters: Adjustment of temperature, pressure, and reactant ratios to maximize yield.

  • Advanced Purification Techniques: Implementation of crystallization, filtration, and potentially chromatographic methods to ensure high purity of the final product.

Spectroscopic Characterization

The deuterium labeling in 4-Nitrobenzoic Acid-d4 creates distinctive spectroscopic profiles that differentiate it from its non-deuterated analog, making it particularly valuable in analytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-Nitrobenzoic Acid-d4 is significantly simplified compared to the non-deuterated form due to the replacement of aromatic hydrogen atoms with deuterium . While the non-deuterated 4-nitrobenzoic acid shows complex aromatic proton signals between δ 8.10-8.40 ppm, the deuterated analog exhibits reduced or absent signals in this region, with only the carboxylic acid proton remaining visible .

The deuterium substitution also affects ¹³C NMR spectra, with carbon atoms bonded to deuterium showing characteristic splitting patterns and shifted resonances compared to those bonded to hydrogen, providing a valuable tool for structural verification .

Mass Spectrometry

In mass spectrometry, 4-Nitrobenzoic Acid-d4 exhibits a molecular ion peak at m/z 171.14, compared to m/z 167.12 for the non-deuterated form . The fragmentation pattern is qualitatively similar to that of 4-nitrobenzoic acid but with mass shifts corresponding to the deuterium incorporation. This distinct mass spectral signature makes the compound particularly valuable as an internal standard in quantitative analysis.

Table 2: Key Mass Spectral Differences Between Deuterated and Non-deuterated Forms

Fragment4-Nitrobenzoic Acid-d4 (m/z)4-Nitrobenzoic Acid (m/z)
Molecular ion171.14167.0
M+1172.14168.0
Base peakShifted by +4 unitsVarious fragments

Infrared Spectroscopy

The infrared spectrum of 4-Nitrobenzoic Acid-d4 shows characteristic absorption bands similar to those of the non-deuterated compound, with some shifts due to the C-D stretching vibrations appearing at lower frequencies than corresponding C-H vibrations. Key infrared spectral features include:

  • C=O stretching vibration at approximately 1680 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching at approximately 1520 cm⁻¹ and 1350 cm⁻¹

  • C-D stretching vibrations at lower frequencies than typical C-H stretching

Applications in Research and Analysis

4-Nitrobenzoic Acid-d4 has significant applications in various scientific fields, particularly in analytical chemistry, pharmacokinetic studies, and metabolic research.

Analytical Standard

One of the primary applications of 4-Nitrobenzoic Acid-d4 is as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based techniques . The compound's deuterium labeling provides distinct spectroscopic signatures while maintaining chemical behavior similar to the non-deuterated analog, making it ideal for quantification studies. When added at known concentrations to samples containing 4-nitrobenzoic acid or related compounds, it enables precise quantification through isotope dilution techniques.

Metabolic Studies

4-Nitrobenzoic Acid-d4 serves as a valuable tool in metabolic investigations, allowing researchers to track the fate of 4-nitrobenzoic acid within biological systems . The deuterium labeling enables differentiation between exogenous and endogenous compounds in biological samples, providing insights into metabolic pathways, particularly those involving reduction to 4-aminobenzoic acid derivatives .

For example, studies in rats have demonstrated that 4-nitrobenzoic acid undergoes reduction to 4-aminobenzoic acid, with subsequent metabolism to 4-acetamidobenzoic acid . Using the deuterated form allows researchers to precisely track these transformations and quantify metabolites in complex biological matrices.

Pharmacokinetic Investigations

In pharmaceutical research, 4-Nitrobenzoic Acid-d4 is employed as a tracer for studying the absorption, distribution, metabolism, and excretion (ADME) properties of nitro-containing pharmaceuticals . The deuterium labeling provides a distinctive marker that can be followed through various biological transformations, offering insights into drug metabolism and potential toxicity mechanisms.

Biological Activity and Toxicology

The biological activity of 4-Nitrobenzoic Acid-d4 is expected to be similar to that of non-deuterated 4-nitrobenzoic acid, with minor differences potentially arising from the kinetic isotope effect.

Metabolic Pathways

In biological systems, 4-nitrobenzoic acid undergoes metabolism primarily through reduction of the nitro group to an amino group, forming 4-aminobenzoic acid . This reduction can occur via intestinal bacteria or through hepatic enzyme systems. The deuterated form follows similar metabolic pathways, though potentially at slightly different rates due to the deuterium kinetic isotope effect.

Studies with the non-deuterated form have shown that in rats, approximately 6.2% to 24.4% is metabolized to 4-acetamidobenzoic acid, and 27.4% to 51.1% is excreted unchanged . When antibiotic treatment preceded administration, reductive metabolism was inhibited by approximately 81% and 73% for oral and intraperitoneal administration, respectively, indicating the significant role of intestinal bacteria in this metabolic pathway .

Toxicological Considerations

While specific toxicological data for 4-Nitrobenzoic Acid-d4 is limited, information on the non-deuterated form provides valuable insights. In rat studies with 4-nitrobenzoic acid, haematological effects were observed, including methaemoglobin formation and changes in erythrocyte parameters at higher doses .

The no observed adverse effect level (NOAEL) for 4-nitrobenzoic acid in a 13-week rat study was 40 mg/kg body weight per day, with congestion and haemosiderin deposits in the spleen observed at 160 mg/kg body weight per day . The deuterated form is expected to exhibit similar toxicological properties, though slight differences may exist due to altered metabolic rates resulting from the deuterium substitution.

Comparative Analysis with Non-deuterated Form

4-Nitrobenzoic Acid-d4 shares many characteristics with its non-deuterated counterpart, 4-nitrobenzoic acid, but differs in specific aspects due to deuterium substitution.

Analytical Advantages

The primary advantage of 4-Nitrobenzoic Acid-d4 over its non-deuterated counterpart lies in its utility as an internal standard in analytical methods, particularly mass spectrometry . The distinct mass spectral signature resulting from deuterium labeling allows for differentiation from the non-deuterated compound, enabling accurate quantification in complex matrices while maintaining nearly identical chemical behavior during sample preparation and analysis.

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